

Application Notes and Protocols for the Quantification of (S)-(-)-Pantoprazole Sodium Salt

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Compound of Interest

Compound Name: (S)-(-)-Pantoprazole Sodium Salt

Cat. No.: B1146597

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These application notes provide detailed methodologies for the quantitative analysis of **(S)-(-)-Pantoprazole Sodium Salt**, a widely used proton pump inhibitor. The following protocols for High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are designed to ensure accurate and precise quantification in bulk drug substances and pharmaceutical formulations.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating HPLC method is designed for the determination of the chiral purity of (S)-(-)-Pantoprazole Sodium, allowing for the separation and quantification of both the (S)- and (R)-enantiomers.

Experimental Protocol

Chromatographic Conditions:

| Parameter | Value |
|----------------------|--|
| Column | Chiralcel OJ-RH (4.6 mm x 150 mm, 5 μ m)[1] |
| Mobile Phase | 10mM Sodium perchlorate buffer and Acetonitrile (75:25 v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 25°C[1] |
| Injection Volume | 10 μ L[1] |
| Detection Wavelength | 290 nm[1] |
| Diluent | Mobile Phase[1] |

Preparation of Solutions:

- Standard Stock Solution (S)-(-)-Pantoprazole: Accurately weigh and dissolve an appropriate amount of (S)-(-)-Pantoprazole Sodium reference standard in the diluent to obtain a known concentration.
- Standard Stock Solution (R)-(+)-Pantoprazole: Accurately weigh and dissolve an appropriate amount of (R)-(+)-Pantoprazole Sodium reference standard in the diluent to obtain a known concentration.
- System Suitability Solution: Mix aliquots of the (S)-(-)-Pantoprazole and (R)-(+)-Pantoprazole stock solutions to obtain a solution containing both enantiomers.
- Sample Preparation (Capsule Dosage Form):
 - Accurately weigh the contents of not fewer than 20 capsules to determine the average weight.
 - Take a portion of the powdered capsule content equivalent to a target concentration of (S)-(-)-Pantoprazole and transfer it to a suitable volumetric flask.
 - Add a portion of the diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

- Filter the solution through a 0.45 µm syringe filter before injection.[1]

Analysis Procedure:

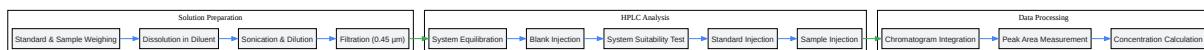
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (as a blank) to ensure no interfering peaks are present.
- Inject the system suitability solution to verify the resolution between the two enantiomers and other system suitability parameters. The retention times for (S)-(-)-Pantoprazole and (R)-(+)-Pantoprazole are expected to be approximately 14.7 min and 17.4 min, respectively[1].
- Inject the standard solutions to determine the response factor for each enantiomer.
- Inject the sample solutions.
- Calculate the concentration of (S)-(-)-Pantoprazole Sodium and any R-enantiomer impurity in the sample using the peak areas obtained from the chromatograms.

Method Validation Summary

The following table summarizes the validation parameters for the chiral HPLC method.

| Validation Parameter | Result |
|-----------------------------------|--|
| Linearity Range | 5.0 - 5000.0 µg/L (for each enantiomer in plasma)[2] |
| Correlation Coefficient (r^2) | > 0.999[3] |
| Accuracy (% Recovery) | 97.03% to 101.86%[2] |
| Precision (% RSD) | < 10% (Intra- and Inter-day)[2] |
| Limit of Detection (LOD) | 0.2 µg/mL for R-(+)-pantoprazole[3] |
| Limit of Quantification (LOQ) | 5.0 µg/L[2] / 0.5 µg/mL for R-(+)-pantoprazole[3] |

Experimental Workflow: Chiral HPLC Analysis

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Caption: Workflow for the chiral HPLC analysis of (S)-(-)-Pantoprazole Sodium.

UV-Vis Spectrophotometric Method

This method is suitable for the quantification of total pantoprazole sodium in bulk and solid dosage forms. Note: This method does not differentiate between the (S)- and (R)-enantiomers. It quantifies the total amount of pantoprazole present.

Experimental Protocol

Instrumental Conditions:

| Parameter | Value |
|---------------------------------------|--------------------------------------|
| Spectrophotometer | UV-Vis Double Beam Spectrophotometer |
| Wavelength (λ_{max}) | 290 nm[4] |
| Solvent/Blank | Distilled Water[4] or 0.1N NaOH[5] |
| Cuvette | 1 cm quartz cells |

Preparation of Solutions:

- Standard Stock Solution: Accurately weigh about 20 mg of (S)-(-)-Pantoprazole Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to get a concentration of 200 $\mu\text{g}/\text{mL}$.[4]
- Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 5-35 $\mu\text{g}/\text{mL}$.[4]

- Sample Preparation (Tablet Dosage Form):
 - Weigh and finely powder 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 20 mg of pantoprazole and transfer it to a 100 mL volumetric flask.
 - Add about 70 mL of the solvent, sonicate for 15 minutes, and then dilute to the mark.
 - Filter the solution through a suitable filter paper.
 - Further dilute an aliquot of the filtrate to obtain a final concentration within the calibration range.

Analysis Procedure:

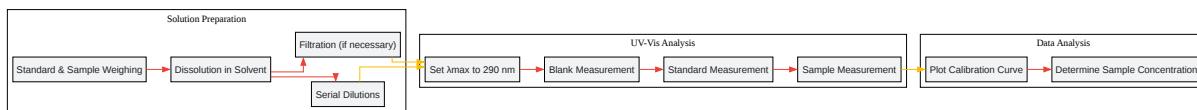
- Set the spectrophotometer to zero using the solvent as a blank.
- Measure the absorbance of the working standard solutions at 290 nm.
- Plot a calibration curve of absorbance versus concentration.
- Measure the absorbance of the sample solution at 290 nm.
- Determine the concentration of pantoprazole in the sample solution from the calibration curve.

Method Validation Summary

The following table summarizes the validation parameters for the UV-Vis spectrophotometric method.

| Validation Parameter | Result |
|-----------------------------------|--|
| Linearity Range | 5-35 $\mu\text{g/mL}$ [2][4] |
| Correlation Coefficient (r^2) | 0.999 [5] |
| Accuracy (% Recovery) | 99.20-101.21% [2] |
| Precision (% RSD) | < 1% [2] |
| Limit of Detection (LOD) | 0.989 $\mu\text{g/mL}$ [2] |
| Limit of Quantification (LOQ) | 1.954 $\mu\text{g/mL}$ [2] |

Experimental Workflow: UV-Vis Spectrophotometric Analysis



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Caption: Workflow for the UV-Vis spectrophotometric analysis of Pantoprazole Sodium.

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